2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, commonly known as MTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. MTIQ belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MTIQ is not fully understood. However, it has been found to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. MTIQ has also been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in various physiological processes. MTIQ has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
MTIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods. However, MTIQ has some limitations for lab experiments. It has a low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of MTIQ is not fully understood, which may limit its use in some studies.
Future Directions
There are several future directions for the study of MTIQ. One potential direction is the development of new derivatives of MTIQ that exhibit improved pharmacological properties. Another potential direction is the study of the effects of MTIQ on other neurotransmitters and receptors in the brain. In addition, the potential use of MTIQ in the treatment of other neurological disorders, such as Alzheimer's disease, should be explored. Finally, the development of new methods for the synthesis of MTIQ should be investigated to improve its accessibility and reduce its cost.
Synthesis Methods
The synthesis of MTIQ involves a multistep process that starts with the reaction of 3-methylbenzylamine with ethyl acetoacetate to form 1-(3-methylbenzyl)-4-piperidinone. The piperidinone is then reduced to the corresponding piperidine using sodium borohydride. The resulting piperidine is then reacted with 2-nitrobenzaldehyde in the presence of ammonium acetate to form the final product, MTIQ.
Scientific Research Applications
MTIQ has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antipsychotic, and anti-inflammatory properties. MTIQ has also been studied for its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. In addition, MTIQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-18-5-4-6-19(15-18)16-24-12-9-21(10-13-24)23(26)25-14-11-20-7-2-3-8-22(20)17-25/h2-8,15,21H,9-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLARKVGCLBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methylbenzyl)piperidin-4-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.